molecular formula C16H18FN5O2 B2669923 (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide CAS No. 2035022-28-5

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide

Cat. No.: B2669923
CAS No.: 2035022-28-5
M. Wt: 331.351
InChI Key: SFFLYHILFLULOM-CMDGGOBGSA-N
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Description

The compound is a complex organic molecule that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a dimethylamino group, a methoxy group, and a fluorophenyl group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the dimethylamino and methoxy groups, and the fluorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the triazine ring might participate in reactions with nucleophiles or electrophiles, and the dimethylamino group could be involved in acid-base reactions .

Scientific Research Applications

Recognition and Sensing Applications

One study describes the use of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates for the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This ability highlights its potential in chemical separation and sensing applications (Sawada et al., 2000).

Biocompatible Macromolecular Luminogens

Research into nonaromatic biocompatible macromolecular luminogens incorporates similar chemical structures for the sensitive detection and removal of metal ions like Fe(III) and Cu(II). These studies provide a foundation for developing novel sensing materials and highlight the versatility of these compounds in environmental and biological applications (Dutta et al., 2020).

Photoinitiator and Copolymerization Research

Another area of application includes the use of triazine derivatives as photoinitiators or co-initiators for the polymerization of acrylate monomers. This research underscores the potential of these compounds in developing new materials with controlled polymerization properties for coatings, adhesives, and other polymer-based applications (Kabatc et al., 2011).

Bioassay and Bioactivity of Polymer Carriers

Additionally, the exploration of polymeric materials as carriers for active compounds, such as anticancer drugs, involves the incorporation of triazine and acrylamide derivatives. These studies highlight the potential of using these compounds in the design of drug delivery systems that offer controlled release and targeted therapeutic effects (Helaly et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s a liquid, it might pose a spill hazard. Its toxicity would depend on its structure and the nature of its functional groups .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential uses. For example, it could be studied as a potential drug, a dye, a polymer precursor, or a catalyst .

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)9-8-11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,23)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFLYHILFLULOM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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